molecular formula C10H7BrINO2 B1412528 Ethyl 4-bromo-2-cyano-5-iodobenzoate CAS No. 1805183-75-8

Ethyl 4-bromo-2-cyano-5-iodobenzoate

Cat. No.: B1412528
CAS No.: 1805183-75-8
M. Wt: 379.98 g/mol
InChI Key: JZYSOHDBTSFFOS-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-5-iodobenzoate is an organic compound that belongs to the class of halogenated benzoates It is characterized by the presence of bromine, iodine, and cyano functional groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-cyano-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination and iodination of a cyano-substituted benzoate ester. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

    Iodination: The iodination step can be carried out using iodine or an iodinating reagent such as potassium iodide in the presence of an oxidizing agent like hydrogen peroxide.

    Cyano Group Introduction: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano source like sodium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated reactors and advanced monitoring systems can help achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-5-iodobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of various substituted benzoates depending on the nucleophile or electrophile used.

    Reduction: Formation of ethyl 4-bromo-2-amino-5-iodobenzoate.

    Oxidation: Formation of 4-bromo-2-cyano-5-iodobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-5-iodobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzoates and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials. It can be used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-5-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms and the cyano group can influence its binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the context of its use.

Comparison with Similar Compounds

Ethyl 4-bromo-2-cyano-5-iodobenzoate can be compared with other halogenated benzoates, such as:

    Ethyl 4-bromo-2-cyano-5-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.

    Ethyl 4-bromo-2-cyano-5-fluorobenzoate: Contains a fluorine atom instead of iodine. Fluorine’s high electronegativity and small size can significantly alter the compound’s properties.

    Ethyl 4-bromo-2-cyano-5-methylbenzoate: Substituted with a methyl group instead of a halogen

This compound is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-4-9(12)8(11)3-6(7)5-13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYSOHDBTSFFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C#N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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